molecular formula C6H3ClN2OS B2385860 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one CAS No. 66155-69-9

7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one

Cat. No.: B2385860
CAS No.: 66155-69-9
M. Wt: 186.61
InChI Key: DTDIFMCSMLMWTQ-UHFFFAOYSA-N
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Description

7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-A]pyrimidine family, which is known for its structural similarity to purine bases, making it a potential purine antagonist .

Preparation Methods

Chemical Reactions Analysis

7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one involves its interaction with biological targets such as enzymes and receptors. Its structural similarity to purine bases allows it to act as a purine antagonist, potentially inhibiting the activity of enzymes involved in DNA and RNA synthesis . This inhibition can lead to the disruption of cellular processes in bacteria, viruses, and cancer cells.

Comparison with Similar Compounds

7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one can be compared with other thiazolo[3,2-A]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

7-chloro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-4-3-5(10)9-1-2-11-6(9)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDIFMCSMLMWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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